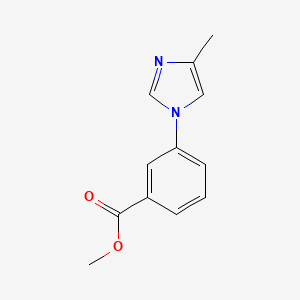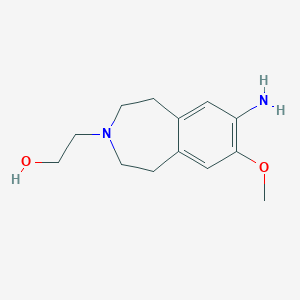![molecular formula C16H22N2O B8306674 Spiro[3H-furo[2,3-f]indole-3,4'-piperidine],1'-ethyl-2,5,6,7-tetrahydro-](/img/structure/B8306674.png)
Spiro[3H-furo[2,3-f]indole-3,4'-piperidine],1'-ethyl-2,5,6,7-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Ethyl-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4’-piperidine] is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom.
Vorbereitungsmethoden
The synthesis of 1’-Ethyl-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4’-piperidine] involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the indole core, followed by the construction of the spirocyclic system. Common reaction conditions involve the use of catalysts, specific temperature controls, and solvents to facilitate the reactions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often incorporating green chemistry principles to minimize environmental impact .
Analyse Chemischer Reaktionen
1’-Ethyl-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: As a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: In the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1’-Ethyl-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4’-piperidine] involves its interaction with specific molecular targets in the body. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole derivatives and spirocyclic compounds. For example:
Eigenschaften
Molekularformel |
C16H22N2O |
|---|---|
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
1'-ethylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine] |
InChI |
InChI=1S/C16H22N2O/c1-2-18-7-4-16(5-8-18)11-19-15-9-12-3-6-17-14(12)10-13(15)16/h9-10,17H,2-8,11H2,1H3 |
InChI-Schlüssel |
CJWKWGRXHBDUND-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC2(CC1)COC3=C2C=C4C(=C3)CCN4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-chloro-, methyl ester](/img/structure/B8306614.png)
![2-(5-Chloropyridin-2-yl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B8306627.png)
![3,5-Dichloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B8306634.png)



![N-[5-(4-amino-phenyl)-4-methyl-thiazol-2-yl]-acetamide](/img/structure/B8306655.png)



![2-[(2-methylpropan-2-yl)oxy]ethyl 3,4,5-trifluorobenzoate](/img/structure/B8306687.png)


